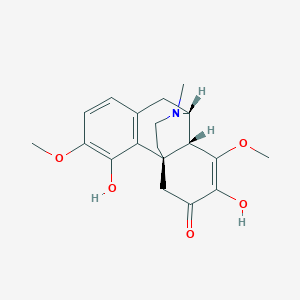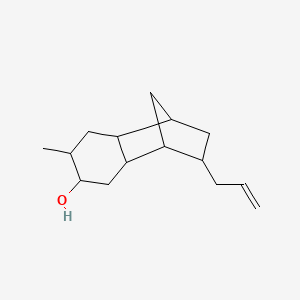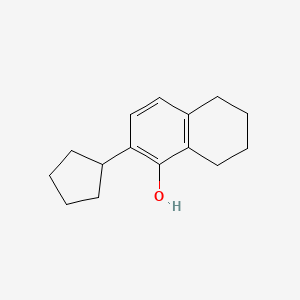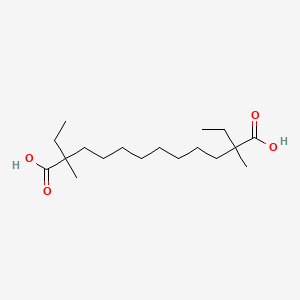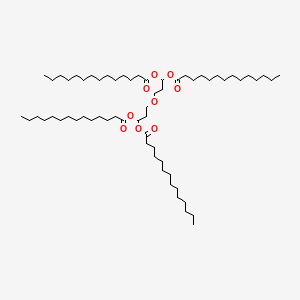
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) is a chemical compound with the molecular formula C19H36O5 and a molecular weight of 344.48614 g/mol . It is known for its unique structure, which includes two propylvalerate groups attached to a central ethane-1,2-diyl bis(hydroxymethyl) backbone .
Méthodes De Préparation
The synthesis of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) typically involves esterification reactions. One common method involves the reaction of 1,2-ethanediol with 2-propylvaleric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or new esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to optimize reaction rates and yields .
Applications De Recherche Scientifique
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) involves its interaction with specific molecular targets and pathways. For example, its ester groups can undergo hydrolysis in biological systems to release active metabolites that exert therapeutic effects. The hydroxymethyl groups may also interact with cellular enzymes, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) can be compared with similar compounds such as:
1,2-Ethanediol diacetate: Similar structure but with acetate groups instead of propylvalerate groups.
1,2-Ethanediol dipropionate: Similar structure but with propionate groups instead of propylvalerate groups.
1,2-Ethanediol dibutyrate: Similar structure but with butyrate groups instead of propylvalerate groups.
The uniqueness of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) lies in its specific ester groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
77656-52-1 |
|---|---|
Formule moléculaire |
C19H36O5 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2,2,5,5-tetrapropylhexanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-5-9-18(10-6-2,16(21)22)13-15(14-20)19(11-7-3,12-8-4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) |
Clé InChI |
QBHWYZWITQQHNL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(CC(CO)C(CCC)(CCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)


